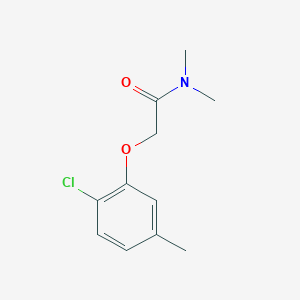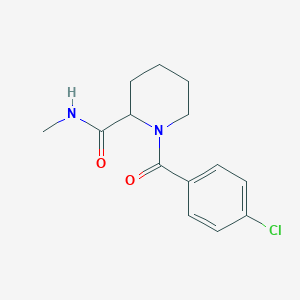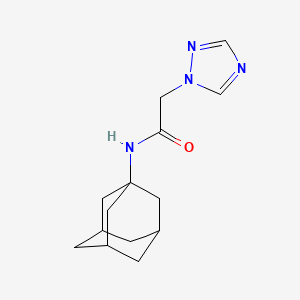
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood, but it has been suggested that it may act as an inhibitor of various enzymes and proteins. Some studies have reported that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that play a role in inflammation. Other studies have suggested that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In vitro and in vivo studies have shown that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide. One potential direction is the development of new drug candidates based on N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide for the treatment of various diseases. Another direction is the exploration of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide's potential applications in materials science, such as the development of new polymers and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide and its physiological effects, which may lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide may lead to the production of more stable and efficient compounds.
Métodos De Síntesis
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction of 4-chloropyrazole with cyclohexanecarboxylic acid, followed by reduction and acetylation. Another method involves the reaction of 4-chloropyrazole with cyclohexylmethylamine, followed by acetylation. The synthesis of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported in various research articles, and the purity of the synthesized compound has been confirmed using different analytical techniques.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. In materials science, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been explored for its potential applications in the development of new materials, such as polymers and nanoparticles. In analytical chemistry, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been used as a reagent for the determination of various metal ions.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)15(19)17(3)10-13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZGGGIWZARRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)




![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
